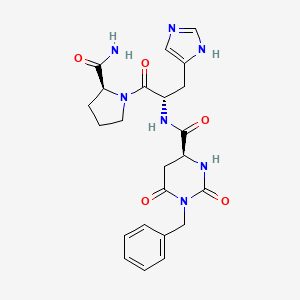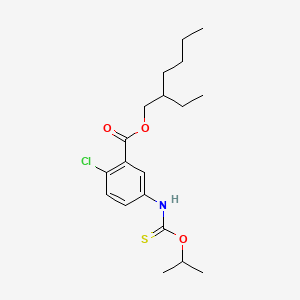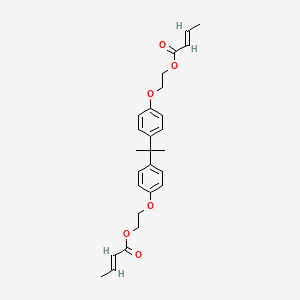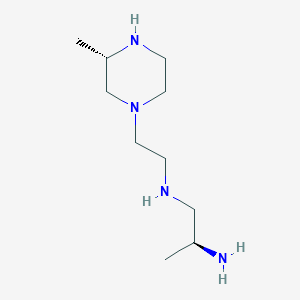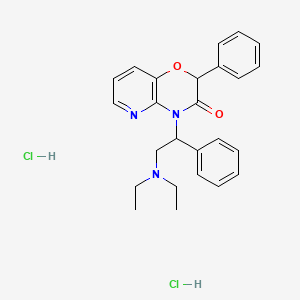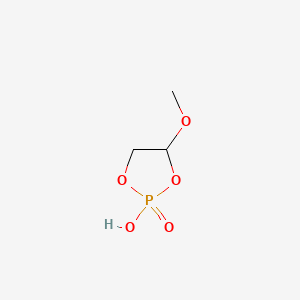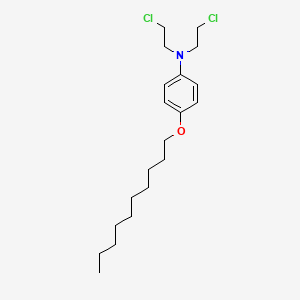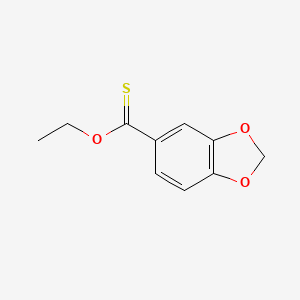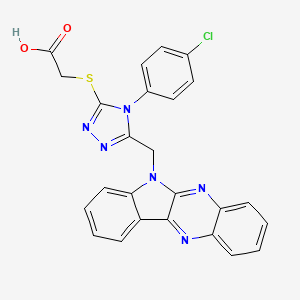
2-Hexadecylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecylnaphthalene is an organic compound with the molecular formula C26H40. It is a derivative of naphthalene, where a hexadecyl group is attached to the second carbon of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexadecylnaphthalene typically involves the alkylation of naphthalene with hexadecyl halides under Friedel-Crafts alkylation conditions. This reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds as follows: [ \text{C10H8} + \text{C16H33Cl} \xrightarrow{\text{AlCl3}} \text{C26H40} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Hexadecylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield hexadecyl-substituted naphthalenes.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Hexadecyl-substituted naphthalenes.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-Hexadecylnaphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cell membranes, altering their fluidity and permeability. This can lead to changes in cellular functions and signaling pathways. Additionally, it may inhibit or activate specific enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
2-Hexadecylnaphthalene can be compared with other similar compounds, such as:
1-Hexadecylnaphthalene: Similar structure but with the hexadecyl group attached to the first carbon of the naphthalene ring.
2-Octadecylnaphthalene: Similar structure but with an octadecyl group instead of a hexadecyl group.
2-Hexadecylbenzene: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness: this compound is unique due to its specific substitution pattern and the length of the alkyl chain, which imparts distinct physical and chemical properties compared to its analogs .
Properties
CAS No. |
2657-43-4 |
|---|---|
Molecular Formula |
C26H40 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
2-hexadecylnaphthalene |
InChI |
InChI=1S/C26H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-21-22-25-19-16-17-20-26(25)23-24/h16-17,19-23H,2-15,18H2,1H3 |
InChI Key |
CGYPQNMWMIAYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


